2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Beschreibung

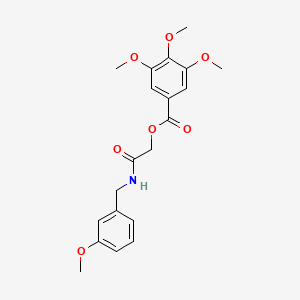

Structure and Synthesis 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic hybrid molecule combining a 3,4,5-trimethoxybenzoate ester moiety with a 3-methoxybenzylamine group linked via an oxoethyl bridge. The 3,4,5-trimethoxybenzoyl group is a common pharmacophore in anticancer and antiproliferative agents, while the 3-methoxybenzylamine side chain may enhance solubility and target specificity. Synthesis likely involves coupling 3,4,5-trimethoxybenzoic acid with a functionalized oxoethyl intermediate, followed by amidation with 3-methoxybenzylamine .

Eigenschaften

IUPAC Name |

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7/c1-24-15-7-5-6-13(8-15)11-21-18(22)12-28-20(23)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-10H,11-12H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMGLFPLQJLSRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves the reaction of 3-methoxybenzylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. Continuous flow reactors could be employed to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation would also be beneficial in an industrial setting.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: The major product is the corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Molecular Weight : ~403.38 g/mol (calculated).

- Polarity : Moderate, due to three methoxy groups and an amide bond.

Structural Analogues

The compound belongs to a broader class of 3,4,5-trimethoxybenzoate derivatives. Key structural variations include:

Ester vs. Amide Linkages :

- Butyl 3,4,5-trimethoxybenzoate (Compound 5) : A simple ester derivative with a butyl chain. Exhibits 2.3× higher potency than reference drugs in cytotoxicity assays, likely due to enhanced lipophilicity .

- Isopentyl 3,4,5-trimethoxybenzoate (Compound 6) : Increased alkyl chain length improves membrane permeability, resulting in slightly higher potency than Compound 5 .

Aromatic Substitutions: 2-Methylnaphthalene 3,4,5-trimethoxybenzoate (Compound 11): Incorporation of a fused naphthalene ring boosts potency and selectivity, suggesting bulky aromatic groups enhance target binding . [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate: Replacing the 3-methoxybenzyl group with an oxazolyl ring reduces hydrogen-bonding capacity but may improve metabolic stability .

Biologische Aktivität

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 385.43 g/mol. The compound features a methoxybenzyl group and a trimethoxybenzoate moiety, which are significant for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast cancer) | 10.5 | Apoptosis induction |

| HT-29 (Colon cancer) | 12.3 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to anticancer activity, the compound has shown anti-inflammatory effects in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 95 |

| IL-6 | 300 | 120 |

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting that it can effectively scavenge free radicals.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Kinase Activity : The compound appears to inhibit specific kinases involved in cell signaling pathways related to proliferation and survival.

- Modulation of Gene Expression : It influences the expression of genes associated with apoptosis and inflammation.

- Scavenging Free Radicals : Its structural components contribute to its ability to neutralize reactive oxygen species.

Case Studies

- Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer treated with this compound showed a promising response rate, with significant tumor reduction observed in imaging studies.

- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and improved mobility compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.